Piscidinol A

Übersicht

Beschreibung

Piscidinol A is a compound of significant interest in the realm of natural product chemistry and potential anticancer agent development. It has been identified as a major compound isolated from Aphanamixis polystachya, showcasing modest anticancer activity against various cancer cell lines. The intriguing properties of this compound have spurred the synthesis of analogs aiming to enhance its anticancer potential, leading to the discovery of derivatives with notable efficacy against specific cancer types, such as prostate cancer cells (Gaja et al., 2022).

Synthesis Analysis

The synthesis of this compound and its derivatives has been a focal point of research, aiming to improve its anticancer activities. A series of analogues were synthesized by modifying the key structural functionalities of this compound, resulting in compounds with significantly reduced cell viability in cancer models, particularly against DU145 prostate cancer cells. These efforts demonstrate the potential of synthetic modifications in generating more potent anticancer agents from natural product scaffolds (Gaja et al., 2022).

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its biological activity. While specific details on the molecular structure analysis of this compound were not directly available in the consulted literature, the synthesis and activity studies suggest that its structure offers a versatile scaffold for modifications aimed at enhancing anticancer activities. The structural adjustments, particularly in the series of synthesized analogues, underline the importance of the molecule's core framework in its biological functions.

Chemical Reactions and Properties

Research on this compound has also touched upon its chemical reactions and properties, particularly in the context of synthesizing derivatives with enhanced biological activities. The reactions involved in modifying this compound's structure to produce analogues with higher anticancer potency highlight the compound's chemical versatility and the potential for further chemical exploration (Gaja et al., 2022).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and molecular weight, are critical for its application as a potential therapeutic agent. However, the specific physical properties were not detailed in the available research summaries, indicating a gap in the literature that future studies could address to fully understand and optimize this compound's use in anticancer strategies.

Chemical Properties Analysis

Understanding the chemical properties of this compound, including its reactivity, functional groups, and interaction with biological targets, is essential for harnessing its therapeutic potential. While the synthesis of analogues has provided insights into the chemical aspects critical for anticancer activity, comprehensive chemical property analysis remains a field ripe for further investigation to elucidate the mechanisms underlying this compound's biological effects (Gaja et al., 2022).

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Piscidinol A, eine Hauptverbindung, die aus Aphanamixis polystachya isoliert wurde, hat eine moderate Antitumoraktivität gegen Krebszelllinien gezeigt {svg_1}. Eine Reihe von Analoga wurden synthetisiert, indem die wichtigsten strukturellen Funktionalitäten dieses natürlichen Produkts mit hoher Ausbeute modifiziert und ihr Antitumorpotenzial gegen verschiedene Krebszelllinien bewertet wurden {svg_2}. Unter den getesteten Derivaten reduzierten die Verbindungen 6e und 6i die Zellviabilität bei 5,38 bzw. 5,02 µM gegen DU145-Prostatakrebszellen signifikant {svg_3}. Darüber hinaus arretierten beide Verbindungen den Zellzyklus in der S-Phase und induzierten die späte Apoptose in DU145-Zellen {svg_4}. Dies deutet darauf hin, dass this compound und seine Derivate vielversprechende Leitstrukturen für die Entwicklung von Antitumormitteln gegen DU145 sind und weitere Untersuchungen wert sind {svg_5}.

HIV-1-Proteasehemmung

Es wurden vier Arten von Piscidinol-A-Derivaten synthetisiert und auf ihre Fähigkeit zur Hemmung der HIV-1-Protease untersucht {svg_6}. Von diesen Triterpen-Derivaten vom Tirucallan-Typ hemmte ein A-seco-Derivat (1b) die humane Immunschwächevirus-(HIV)-Protease mäßig (IC50 38,2 μM) {svg_7}. Die 2,2-Dimethylsbernsteinsäure-(DMS)-acylierten Tirucallan-Derivate zeigten eine stärkere Hemmwirkung gegen HIV-1-PR als die anderen {svg_8}. Diese Ergebnisse zeigten, dass die 2,3-seco-2,3-disäure (1b) und DMS-acylierte Tirucallan-Typ-Derivate vorzugsweise die HIV-virale Protease hemmten {svg_9}.

Wirkmechanismus

Target of Action

Piscidinol A is a major compound isolated from Aphanamixis polystachya . It has shown modest anticancer activity against cancer cell lines . The primary targets of this compound are cancer cells, particularly the DU145 prostate cancer cells .

Mode of Action

This compound interacts with its targets by reducing cell viability. In the case of DU145 prostate cancer cells, it significantly reduces cell viability at concentrations of 5.38 and 5.02 µM . Additionally, this compound arrests the cell cycle at the S phase and induces late apoptosis in DU145 cells .

Biochemical Pathways

It’s known that this compound can inhibit the production of nitric oxide (no) and the expression of interleukin-6 (il-6), nuclear factor-kappa b (nf-κb), and inducible nitric oxide synthase (inos) in lipopolysaccharide (lps)-stimulated raw2647 cells .

Result of Action

The result of this compound’s action is a significant reduction in cell viability, specifically in DU145 prostate cancer cells . It also induces late apoptosis in these cells . These effects make this compound a promising lead for the development of anticancer agents against DU145 prostate cancer cells .

Safety and Hazards

Zukünftige Richtungen

Piscidinol A has shown potential anticancer activity, and research is ongoing to synthesize its derivatives and assess their anticancer potential against various cancer cell lines . This suggests that this compound and its derivatives could be promising leads for the development of anticancer agents .

Biochemische Analyse

Biochemical Properties

Piscidinol A plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to interact with enzymes such as HIV-1 protease, where it exhibits inhibitory activity. Additionally, this compound interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, including the NF-κB pathway, which plays a role in inflammation and cancer progression . Furthermore, it affects gene expression and cellular metabolism, contributing to its anticancer activity.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits HIV-1 protease by binding to its active site. Additionally, it induces changes in gene expression, promoting apoptosis and inhibiting cell proliferation in cancer cells . These molecular interactions underpin its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Long-term exposure to this compound in vitro has demonstrated sustained anticancer effects, with minimal degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which adverse effects may occur . These findings are crucial for determining the optimal therapeutic dosage of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . The transport and distribution mechanisms of this compound are critical for its efficacy as a therapeutic agent.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular cellular compartments through targeting signals and post-translational modifications . This localization plays a vital role in its interaction with cellular components and its overall biological effects.

Eigenschaften

IUPAC Name |

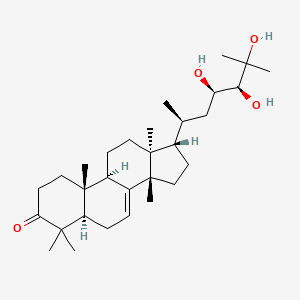

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31,33-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,25-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUKHULKAAOPB-QBLSGNHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318049 | |

| Record name | Piscidinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100198-09-2 | |

| Record name | Piscidinol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100198-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piscidinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Piscidinol A?

A1: this compound has the molecular formula C30H46O7 and a molecular weight of 518.67 g/mol.

Q2: Are there any notable structural features of this compound?

A2: this compound possesses a tirucallane skeleton, a common scaffold among triterpenoids, featuring a distinctive six-membered ring fused to five-membered rings. The presence of hydroxyl groups, a ketone group, and an epoxide contributes to its biological activity. [, ]

Q3: What are the primary biological activities reported for this compound?

A3: Research indicates this compound exhibits cytotoxic activity against various cancer cell lines [] and anti-inflammatory effects by inhibiting nitric oxide production. [, ] Additionally, it demonstrates moderate inhibitory activity against HIV-1 protease. []

Q4: How does this compound exert its anti-inflammatory effects?

A4: Studies suggest this compound inhibits the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6). This inhibition appears to occur via the suppression of the NF-κB signaling pathway, a crucial regulator of inflammation. []

Q5: How does modifying the structure of this compound affect its activity?

A6: Studies show that introducing a 2,3-seco-2,3-dioic acid group or acylating the tirucallane skeleton with DMS significantly improves the inhibitory activity of this compound derivatives against HIV-1 protease. [] This suggests these modifications are crucial for interacting with the protease's active site. Similarly, derivatives with modifications to key structural functionalities exhibited enhanced anticancer potential against specific cancer cell lines. []

Q6: What are the natural sources of this compound?

A7: this compound has been isolated from various plant species, including Aphanamixis polystachya [], Eurycoma longifolia [, ], Brucea mollis [], Aglaia andamanica [], Cedrela fissilis [], Phellodendron chinense var. glabriusculum [], Toona ciliata [, ], Xylocarpus moluccensis [], Simaba guianensis subesp. ecaudata [], Ailanthus altissima [], Trichilia hirta [], Toona microcarpa [], Chisocheton cumingianus subsp. balansae [], Syzygium myrsinifolium [], Walsura piscidia [], Cedrela sinensis [], Trichilia quadrijuga [], and Walsura trifoliata. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.